(Z)-2-((((5-Amino-1,2,4-thiadiazol-3-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C8H10N4O5S |
|---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
2-[(Z)-[(5-amino-1,2,4-thiadiazol-3-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C8H10N4O5S/c1-8(2,6(15)16)17-11-3(5(13)14)4-10-7(9)18-12-4/h1-2H3,(H,13,14)(H,15,16)(H2,9,10,12)/b11-3- |
InChI Key |
LBWKJGADVUPZFR-JYOAFUTRSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound (Z)-2-((((5-Amino-1,2,4-thiadiazol-3-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antifungal properties, and other pharmacological effects based on recent research findings.
Structure
The compound can be represented structurally as follows:
Molecular Characteristics
- Molecular Formula : C₈H₁₀N₄O₅S
- Molecular Weight : 274.25 g/mol
- Boiling Point : Not specified in the literature but typically varies with similar compounds.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The specific compound under study has been evaluated for its efficacy against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assessment :
- A study reported the inhibition of growth in several cancer cell lines with varying IC50 values. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.28 to 4.27 µg/mL against MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines .
- The compound's interaction with tubulin was investigated through docking studies, revealing potential mechanisms of action that could lead to apoptosis in cancer cells .
- Mechanisms of Action :
Antifungal Activity
In addition to anticancer properties, the compound has been assessed for antifungal activity against various strains.
Findings
- A series of studies evaluated the antifungal efficacy of thiadiazole derivatives, indicating significant activity against strains such as Aspergillus flavus and Aspergillus niger. Specific derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Other Pharmacological Effects
Beyond anticancer and antifungal activities, thiadiazole derivatives have been explored for their potential in treating other diseases:
- Antimicrobial Properties : Some derivatives have shown broad-spectrum antimicrobial activity.
- Anti-inflammatory Effects : Initial studies suggest that certain structural modifications may enhance anti-inflammatory properties.
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown effectiveness against various bacterial strains. A study highlighted that specific thiadiazole derivatives demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains, suggesting that (Z)-2-((((5-Amino-1,2,4-thiadiazol-3-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid could be explored as a lead compound for developing new anti-tuberculosis agents .
Anti-inflammatory Effects
Thiadiazole derivatives have been investigated for their anti-inflammatory properties. The structure of this compound suggests potential interactions with inflammatory pathways. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Potential
The anticancer properties of thiadiazole compounds are another area of active research. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it a candidate for biochemical studies aimed at understanding enzyme kinetics and inhibition mechanisms. For example, the inhibition of certain enzymes involved in metabolic pathways can be analyzed using this compound to elucidate its role in metabolic regulation.
Molecular Interaction Studies
The unique structure of this compound allows for investigations into molecular interactions at the cellular level. Studies using fluorescence spectroscopy have shown that thiadiazole derivatives can alter the aggregation state of proteins and other biomolecules, which is crucial for understanding disease mechanisms .
Case Studies
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A detailed investigation into the efficacy of thiadiazole derivatives against MDR-TB revealed that specific modifications to the thiadiazole ring significantly enhanced antimicrobial activity. The study utilized this compound as a lead compound and demonstrated its effectiveness in reducing bacterial load in vitro .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory properties, researchers synthesized several derivatives based on this compound). The results indicated a significant reduction in pro-inflammatory cytokines when tested in animal models of inflammation .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Accessibility : The target compound’s thiadiazole core is synthetically versatile, akin to cefozopran intermediates, but its carboxymethylene group may require specialized coupling strategies .
Stereochemical Importance : The Z-configuration, conserved across analogues, is critical for maintaining bioactivity, as seen in pharmacopeial compounds .
Electronic Effects : Thiadiazole’s electron-withdrawing nature may enhance stability and target binding compared to thiazole or pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
